molecular formula C9H16N4 B13934533 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine CAS No. 867008-10-4

1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine

Cat. No.: B13934533
CAS No.: 867008-10-4
M. Wt: 180.25 g/mol
InChI Key: UIVIPMPRAQIEGF-UHFFFAOYSA-N
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Description

1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine typically involves the condensation of an imidazole derivative with a piperidine derivative. One common method involves the reaction of 1H-imidazole with 4-chloromethylpiperidine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as methanol or ethanol, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine is unique due to its specific combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. Its ability to modulate specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

867008-10-4

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1H-imidazol-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C9H16N4/c10-8-1-5-13(6-2-8)7-9-11-3-4-12-9/h3-4,8H,1-2,5-7,10H2,(H,11,12)

InChI Key

UIVIPMPRAQIEGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=NC=CN2

Origin of Product

United States

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